molecular formula C22H23N3O3 B2814162 methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate CAS No. 616898-64-7

methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate

Cat. No. B2814162
CAS RN: 616898-64-7
M. Wt: 377.444
InChI Key: VSLDBHPORNGBPB-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate” is a chemical compound that has been used as a reagent in the synthesis of various derivatives with potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen heterocycles . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, and contributes to the stereochemistry of the molecule .

Future Directions

The future directions for this compound could involve further development and evaluation of its potential biological activities. The molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .

Mechanism of Action

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) influence drug action. Stability under varying conditions affects efficacy and safety.

Remember, while we’ve explored the compound’s potential, more research is essential to uncover its precise mechanisms and therapeutic applications. 🧪🔬 .

properties

IUPAC Name

methyl 2-oxo-2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-22(27)21(26)19-15-25(20-8-3-2-7-18(19)20)17-9-12-24(13-10-17)14-16-6-4-5-11-23-16/h2-8,11,15,17H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLDBHPORNGBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CN(C2=CC=CC=C21)C3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate

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